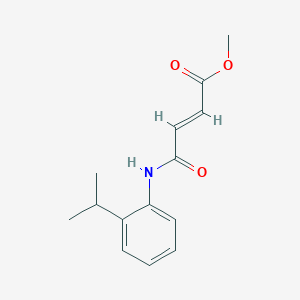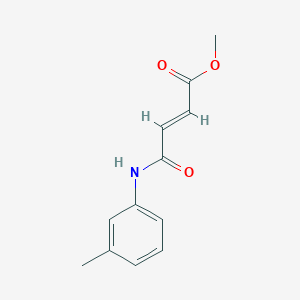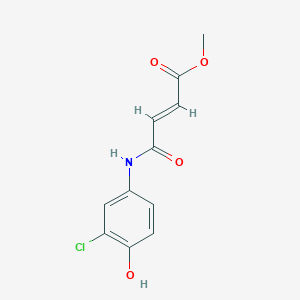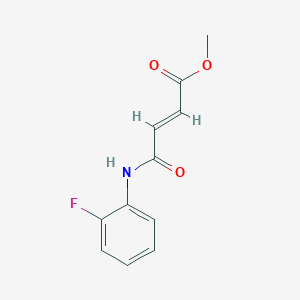![molecular formula C20H27N3O3 B281973 6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acid derivatives. It is commonly known as Eribulin and is used for the treatment of metastatic breast cancer. Eribulin is a synthetic analog of Halichondrin B, which is a natural product derived from marine sponges. The synthesis of Eribulin involves a complex series of chemical reactions, and it is a challenging process.
作用机制
Eribulin works by inhibiting the growth of cancer cells by disrupting the microtubule dynamics. Microtubules are essential for the division of cells, and Eribulin binds to the microtubules, preventing their depolymerization. This leads to the formation of stable microtubules, which results in the inhibition of cell division and the induction of cell death.
Biochemical and Physiological Effects:
Eribulin has been found to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. Eribulin has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, Eribulin has been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
Eribulin has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its anti-cancer properties, which makes it a valuable compound for cancer research. Additionally, Eribulin has been found to have a low toxicity profile, which means that it can be used in in vitro and in vivo experiments without causing significant harm to cells or animals. However, one of the limitations of Eribulin is that it is a challenging compound to synthesize, which limits its availability for lab experiments.
未来方向
There are several future directions for the research on Eribulin. One of the directions is to study its effectiveness against other types of cancer, such as pancreatic cancer and prostate cancer. Additionally, the mechanism of action of Eribulin needs to be further studied to understand how it inhibits the growth of cancer cells. Another direction is to explore the potential of Eribulin as a combination therapy with other anti-cancer drugs. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of Eribulin, which will make it more widely available for research and clinical use.
合成方法
The synthesis of Eribulin involves a 53-step process, which makes it a challenging compound to synthesize. The first step in the synthesis process involves the preparation of the cyclohexene ring, which is achieved by a Diels-Alder reaction. The next step involves the introduction of the amino group, which is achieved by a reductive amination reaction. The final step involves the introduction of the carbamate group, which is achieved by a coupling reaction. The synthesis of Eribulin is a time-consuming and expensive process, which limits its availability.
科学研究应用
Eribulin has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. Eribulin works by inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
属性
分子式 |
C20H27N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
6-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H27N3O3/c1-2-22-11-13-23(14-12-22)16-9-7-15(8-10-16)21-19(24)17-5-3-4-6-18(17)20(25)26/h3-4,7-10,17-18H,2,5-6,11-14H2,1H3,(H,21,24)(H,25,26) |
InChI 键 |
CEUNXDNUAJALSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)






![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)